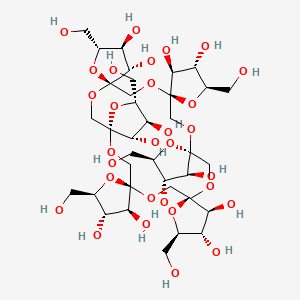
Cycloinulohexaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloinulohexaose is a cyclic oligosaccharide composed of six (2→1) linked β-D-fructofuranosyl units. This unique structure forms an 18-crown-6 skeleton at its center, which allows it to interact selectively with various metal ions . The compound is known for its ability to form stable complexes with metal ions, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloinulohexaose can be synthesized through the reaction of inulin with specific enzymes that facilitate the formation of the cyclic structure. The process involves the use of long-chain acyl chlorides and long-chain alkyl bromides to produce mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of inulin, a naturally occurring polysaccharide found in plants. The process is optimized to maximize yield and purity, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloinulohexaose undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s unique structure allows it to form stable complexes with metal ions such as potassium, rubidium, and barium .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.
Substitution: The compound reacts with long-chain acyl chlorides and alkyl bromides to form acylated and alkylated derivatives.
Major Products: The major products formed from these reactions include mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses, which exhibit unique surface-active properties and complexing abilities .
Wissenschaftliche Forschungsanwendungen
Cycloinulohexaose has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent for metal ions, facilitating the study of metal-ion interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a carrier for drug molecules.
Wirkmechanismus
The mechanism of action of cycloinulohexaose involves its ability to form stable complexes with metal ions. The ether oxygen atoms in the compound act as electron donors, interacting electrostatically with the metal ions . This complexation behavior is crucial for its applications in various fields, including chemistry and medicine.
Vergleich Mit ähnlichen Verbindungen
Cycloinulohexaose is often compared with other cyclic oligosaccharides, such as cyclodextrins and cycloinuloheptaose. While cyclodextrins are composed of glucose units, this compound is composed of fructose units, giving it unique properties and complexation abilities . Similar compounds include:
Cyclodextrins: Composed of glucose units, used in various applications including drug delivery and food industry.
Cycloinuloheptaose: Similar to this compound but with seven fructose units, exhibiting different complexation properties.
This compound’s unique structure and properties make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
124277-48-1 |
|---|---|
Molekularformel |
C36H60O30 |
Molekulargewicht |
972.8 g/mol |
IUPAC-Name |
(1S,2S,3R,5R,8R,9S,10S,11R,15R,16S,17S,18R,22R,23S,24S,25R,29R,30S,31S,32R,36R,37S,38S,39R)-3,11,18,25,32,39-hexakis(hydroxymethyl)-4,7,12,14,19,21,26,28,33,35,40,42-dodecaoxahexaspiro[4.2.48.2.415.2.422.2.429.2.436.25]dotetracontane-1,2,9,10,16,17,23,24,30,31,37,38-dodecol |
InChI |
InChI=1S/C36H60O30/c37-1-13-19(43)25(49)31(61-13)7-56-33(27(51)21(45)15(3-39)63-33)9-58-35(29(53)23(47)17(5-41)65-35)11-60-36(30(54)24(48)18(6-42)66-36)12-59-34(28(52)22(46)16(4-40)64-34)10-57-32(8-55-31)26(50)20(44)14(2-38)62-32/h13-30,37-54H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
KTJGGFFFWLNJRH-MPBPJTCYSA-N |
Isomerische SMILES |
C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)OC[C@@]4([C@H]([C@@H]([C@H](O4)CO)O)O)OC[C@@]5([C@H]([C@@H]([C@H](O5)CO)O)O)OC[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)OC[C@]7(O1)[C@H]([C@@H]([C@H](O7)CO)O)O |
Kanonische SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(C(C(C(O3)CO)O)O)OCC4(C(C(C(O4)CO)O)O)OCC5(C(C(C(O5)CO)O)O)OCC6(C(C(C(O6)CO)O)O)OCC7(O1)C(C(C(O7)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
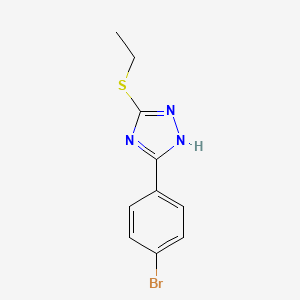
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
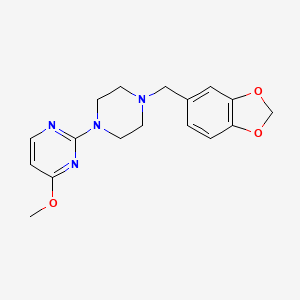

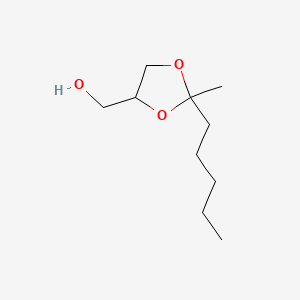
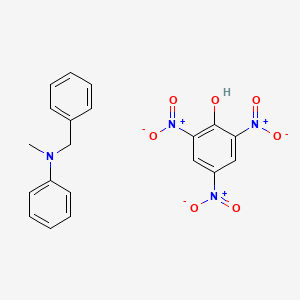
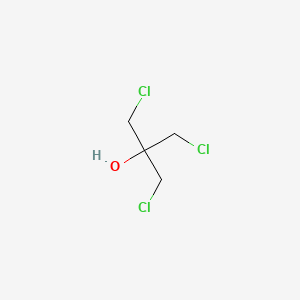
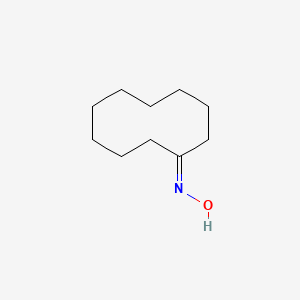
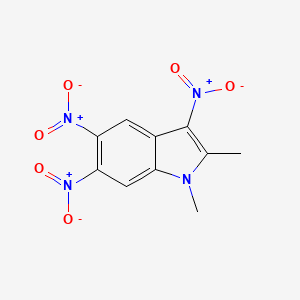
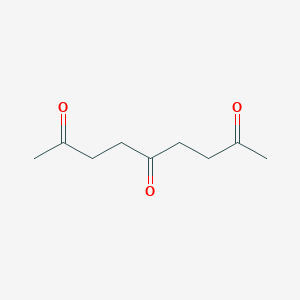
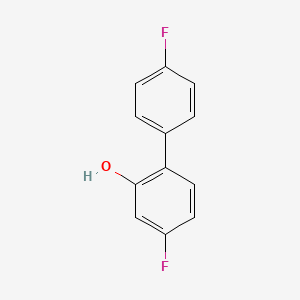
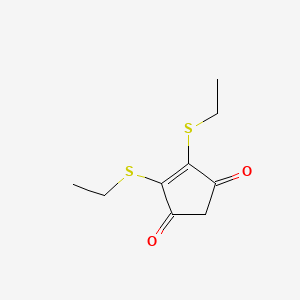
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
